REACTION_CXSMILES
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S(C1C=CC(C)=CC=1)(O[CH2:5][CH:6]1[CH2:10][CH2:9][O:8][CH2:7]1)(=O)=O.[CH2:18]([NH2:20])[CH3:19].[OH-].[Na+]>>[O:8]1[CH2:9][CH2:10][CH:6]([CH2:5][NH:20][CH2:18][CH3:19])[CH2:7]1 |f:2.3|
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Name
|
|
Quantity
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4.09 g
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Type
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reactant
|
Smiles
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S(=O)(=O)(OCC1COCC1)C1=CC=C(C)C=C1
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Name
|
|
Quantity
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17 mL
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Type
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reactant
|
Smiles
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C(C)N
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Name
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|
Quantity
|
8.2 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
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was stirred at 75° C. for 6 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction fluid was concentrated under a reduced pressure
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Reaction Time |
6 h |
Name
|
|
Type
|
product
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Smiles
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O1CC(CC1)CNCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |